molecular formula C20H18N4O2 B2683409 1-N,3-N-bis(pyridin-2-ylmethyl)benzene-1,3-dicarboxamide CAS No. 321531-61-7

1-N,3-N-bis(pyridin-2-ylmethyl)benzene-1,3-dicarboxamide

Cat. No. B2683409
CAS RN: 321531-61-7
M. Wt: 346.39
InChI Key: BCSQPSJHVFGECU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-N,3-N-bis(pyridin-2-ylmethyl)benzene-1,3-dicarboxamide is a chemical compound that has been studied in the context of catalysis and drug discovery . It is a versatile compound with multifunctional properties.


Synthesis Analysis

The synthesis of this compound has been reported in the context of creating copper (II) complexes with multidentate ligands . These complexes were characterized by UV–vis spectroscopy, elemental analysis, and electrochemical analysis .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using X-ray single crystal diffraction analysis . The compound has a conformation approximating to a Z shape, with the pyridyl rings lying to either side of the central, almost planar diamide residue .


Chemical Reactions Analysis

This compound has been used as a catalyst for the direct hydroxylation of benzene to phenol . The catalytic efficiency of these complexes was observed to correlate with their reduction potentials .

Scientific Research Applications

Treatment of Methylmercury Intoxication

N,N-bis(2-pyridylmethyl)isophthalamide has been used in the treatment of methylmercury intoxication. It has been shown to reduce both acute and chronic methylmercury toxicity in the nematode Caenorhabditis elegans . The compound was effective in reducing the death rate of the worms, structural damage in DAergic neurons, and restoring antioxidant response levels .

Heavy Metal Chelation

This compound is a lipophilic thiol agent synthesized from natural chemicals and has a high affinity for heavy metals such as mercury, cadmium, and lead . It can decrease the concentrations of these metals in polluted water .

Neuroprotection Against Lead-Induced Toxicity

N,N-bis(2-pyridylmethyl)isophthalamide has been found to exert neuroprotective activity against lead-induced toxicity in U-87 MG cells . It was successful in attenuating cell death and reduction of intracellular GSH levels induced by lead .

Anti-Inflammatory Properties

The compound has been shown to counteract lead-induced neuroinflammation by reducing IL-1β and GFAP expression levels .

Enhancing Cellular Ability to Efflux Heavy Metals

N,N-bis(2-pyridylmethyl)isophthalamide has been found to significantly increase ferroportin expression, thereby enhancing the cellular ability to efflux heavy metals .

Attenuation of Mercury-Induced Lipid Signaling

The compound has been shown to attenuate mercury-induced lipid signaling, leading to protection against cytotoxicity in aortic endothelial cells .

Mechanism of Action

Target of Action

N,N-bis(2-pyridylmethyl)isophthalamide, also known as N,N’-Bis(2-pyridinylmethyl)isophthalamide or 1-N,3-N-bis(pyridin-2-ylmethyl)benzene-1,3-dicarboxamide, primarily targets heavy metals such as mercury, cadmium, and lead . These heavy metals are known to cause significant damage to the central nervous system (CNS) in humans .

Mode of Action

N,N-bis(2-pyridylmethyl)isophthalamide interacts with its targets by chelating the heavy metals, forming stable complexes . This interaction reduces the concentration of these heavy metals in the body, thereby mitigating their toxic effects .

Biochemical Pathways

The biochemical pathways affected by N,N-bis(2-pyridylmethyl)isophthalamide involve the detoxification of heavy metals. By chelating these metals, N,N-bis(2-pyridylmethyl)isophthalamide prevents them from interacting with biological molecules and disrupting normal cellular functions . The downstream effects include a reduction in neurotoxicity and oxidative stress .

Pharmacokinetics

It is known that this compound is lipophilic, which may enhance its bioavailability and distribution in the body

Result of Action

The primary result of N,N-bis(2-pyridylmethyl)isophthalamide’s action is the reduction of heavy metal toxicity. In studies, it has been shown to reduce both acute and chronic toxicity of methylmercury . It has also been found to be effective in reducing lead-induced toxicity in cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N,N-bis(2-pyridylmethyl)isophthalamide. For instance, the presence of heavy metals in the environment can increase the demand for N,N-bis(2-pyridylmethyl)isophthalamide’s chelating action . Additionally, the compound’s lipophilic nature may influence its stability and efficacy in different physiological environments .

properties

IUPAC Name

1-N,3-N-bis(pyridin-2-ylmethyl)benzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c25-19(23-13-17-8-1-3-10-21-17)15-6-5-7-16(12-15)20(26)24-14-18-9-2-4-11-22-18/h1-12H,13-14H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSQPSJHVFGECU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=CC(=CC=C2)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-N,3-N-bis(pyridin-2-ylmethyl)benzene-1,3-dicarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.